Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
Description
Methyl 7-chlorobenzo[b]thiophene-2-carboxylate (CAS 550998-56-6) is a benzo[b]thiophene derivative featuring a chlorine substituent at position 7 and a methyl ester group at position 2. Its molecular formula is C₁₀H₇ClO₂S, with a molecular weight of 226.68 g/mol . The compound is stored under dark, dry conditions at room temperature due to its sensitivity to environmental factors. Safety data highlights hazards including skin irritation (H315), eye irritation (H319), respiratory irritation (H335), and toxicity if swallowed (H302) .
Properties
IUPAC Name |
methyl 7-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYWTAFZCIPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625906 | |
| Record name | Methyl 7-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-56-6 | |
| Record name | Methyl 7-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 7-chloro-1-benzothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 7-chlorobenzo[b]thiophene-2-carboxylate has shown potential in the development of pharmaceutical agents, particularly as an antibacterial and antifungal agent.
Antimicrobial Activity
Research has indicated that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. Studies have shown that these compounds can have Minimum Inhibitory Concentrations (MIC) as low as 0.03-0.5 μg/mL, indicating strong activity against resistant bacterial strains .
Case Study: Antituberculosis Activity
In a study focusing on the synthesis and structure-activity relationships of benzo[b]thiophene derivatives, it was found that certain compounds exhibited potent activity against Mycobacterium tuberculosis. This compound was highlighted as a promising candidate for further development due to its favorable pharmacokinetic properties and efficacy in preliminary tests .
Agricultural Applications
The compound is also explored for its pesticidal properties, particularly in controlling pests and pathogens affecting crops.
Pesticidal Efficacy
This compound can be utilized in formulations aimed at controlling a variety of agricultural pests. It has been noted for its effectiveness against organisms such as golden carp and snails, with formulations showing complete control at concentrations as low as 2 parts per million (ppm) in aquatic environments .
Formulation Characteristics
The compound can be employed in both liquid and dust formulations, often modified with adjuvants to enhance efficacy. For example:
- Liquid Formulations : Typically consist of the active compound mixed with water or organic solvents.
- Dust Formulations : Can include finely divided solids such as chalk or talc to improve application efficiency.
Material Science Applications
Beyond biological applications, this compound is investigated for its properties in material science.
Polymer Chemistry
The compound's structure allows for potential incorporation into polymer matrices, which can enhance the material's thermal stability and mechanical properties. Research into thiophene-based polymers suggests that incorporating such compounds can lead to materials with improved conductivity and structural integrity.
Data Summary
Mechanism of Action
The mechanism of action of methyl 7-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Benzo[b]thiophene Derivatives
Substituent Effects on Physicochemical Properties
- Halogen Position: Chlorine at position 7 (target compound) vs. position 6 (CAS 104795-85-9) alters electronic distribution.
- Fluorine vs.
- Functional Groups: Hydroxyl (CAS 13134-76-4) and amino (CAS 20699-85-8) groups introduce hydrogen-bonding capacity, improving solubility in polar solvents.
Biological Activity
Methyl 7-chlorobenzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Synthesis
This compound is synthesized through various methods, including microwave-assisted techniques and traditional organic synthesis. The chlorinated derivative enhances the compound's biological activity by modifying its interaction with biological targets.
Antimicrobial Activity
One of the most significant biological activities of this compound is its antimicrobial properties. Research indicates that derivatives of benzo[b]thiophenes exhibit potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. In a study focused on substituted benzo[b]thiophenes, several compounds demonstrated effective inhibition against these resistant strains, highlighting their potential as new antibiotic candidates .
Table 1: Antimicrobial Activity of this compound Derivatives
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can induce cytotoxic effects in cancer cell lines without significant toxicity to normal cells. For instance, a cytotoxicity assay using A549 adenocarcinomic human alveolar basal epithelial cells revealed no cytotoxicity at concentrations significantly above the MIC for bacterial strains .
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Concentration Tested (µg/mL) | Cytotoxicity Observed? | Reference |
|---|---|---|---|---|
| This compound | A549 | 128 | No | |
| Other derivatives | Various cancer cell lines | Varies | Varies |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in several studies. Its structural features allow it to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases. The mechanism often involves the modulation of cytokine release and inhibition of pro-inflammatory enzymes .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For instance, studies have shown that compounds in this class can bind to bacterial cystathionine γ-lyase (bCSE), which is involved in hydrogen sulfide production in pathogenic bacteria. Inhibiting bCSE enhances bacterial sensitivity to antibiotics, presenting a novel approach to combat antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 7-chlorobenzo[b]thiophene-2-carboxylate, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, demonstrates the use of anhydrides (e.g., succinic anhydride) in refluxing dichloromethane under nitrogen to functionalize benzo[b]thiophene cores. Key parameters include:
- Catalyst/Reagent Selection : Use of TMEDA (tetramethylethylenediamine) to promote lithiation in one-pot syntheses (as shown in ).
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is critical for isolating high-purity products (67% yield reported in ).
- Temperature Control : Reflux conditions (e.g., 40–60°C) and inert atmospheres (N₂) prevent side reactions .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substitution patterns. For instance, reports distinct chemical shifts for the chloro and ester groups (δ ~3.9 ppm for methyl esters, δ ~7.2–7.8 ppm for aromatic protons).
- IR Spectroscopy : C=O stretches (1700–1750 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) confirm functional groups.
- Melting Point Analysis : Reproducible melting points (e.g., 213–216°C in ) validate purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure ().
- Incompatibilities : Avoid strong acids/bases (e.g., H₂SO₄, NaOH), which may degrade the compound or release toxic gases (e.g., SOₓ, ).
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. How do structural modifications at the 7-position of benzo[b]thiophene-2-carboxylate derivatives affect reactivity?
- Methodological Answer : The chloro substituent at the 7-position influences electronic and steric properties:
- Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity at the 2-carboxylate group, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or amidation).
- Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) reduce reaction rates in crowded active sites. Computational studies (DFT) can model substituent effects on charge distribution .
Q. How can researchers resolve contradictory data on reaction yields or purity in chlorinated benzo[b]thiophene syntheses?
- Methodological Answer : Contradictions often arise from:
- Catalyst Variability : shows yield disparities (47% vs. 67%) due to differing anhydride reactivity (succinic vs. tetrahydrophthalic).
- Purification Efficiency : Optimize HPLC gradients or switch to flash chromatography for better separation of byproducts.
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in substitutions (e.g., SNAr at the 2-carboxylate vs. 3-position).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. DMF) on reaction pathways.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivatives ( discusses trifluoromethyl effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
